molecular formula C5H8Cl2O2 B1619628 Isopropyl dichloroacetate CAS No. 25006-60-4

Isopropyl dichloroacetate

Cat. No. B1619628
CAS RN: 25006-60-4
M. Wt: 171.02 g/mol
InChI Key: JBTISLVNJCYZCH-UHFFFAOYSA-N
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Description

Isopropyl dichloroacetate (C5H8Cl2O2) is an organic compound and an acid analogue of acetic acid. In this molecule, two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is also known as dichloroethanoic acid, bichloroacetic acid, or simply DCA.


Synthesis Analysis

CH3CHOHCH3 + Cl2COCOCl → CH3COOC(CH3)Cl2 + 2HCl 

This reaction results in the formation of this compound .


Molecular Structure Analysis

This compound has the following molecular structure:


Physical And Chemical Properties Analysis

  • Predicted Biodegradability : Not readily biodegradable

Scientific Research Applications

Synthesis Methods

Isopropyl chloroacetate, a related compound to isopropyl dichloroacetate, can be synthesized using chloroacetic acid and isopropyl alcohol with various catalysts, including mordenite under microwave irradiation and acidic ionic liquids. These methods offer advantages in terms of yield and reaction efficiency. For example, synthesis under microwave irradiation reduces heating time significantly compared to conventional methods, achieving a yield of 64.1% under optimized conditions (Sun Jian-fei, 2004). Additionally, the use of acidic ionic liquids as catalysts has been shown to achieve high conversion rates and selectivity for isopropyl chloroacetate (Sun Zhao-lin, 2006).

Environmental Considerations

Dichloroacetate (DCA), closely related to this compound, holds a unique position between environmental science and allopathic medicine. It is studied for its therapeutic potential while also recognized as an environmental hazard due to its presence as a by-product of water chlorination and a metabolite of industrial solvents. The dichloroacetate dilemma underscores the complex relationship between environmental impact and therapeutic benefits, indicating the need for careful consideration in its application and disposal (P. Stacpoole, 2010).

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), utilizing isopropyl groups, demonstrates significant utility in bioengineering for the nondestructive release of biological cells and proteins. This application underscores the potential of isopropyl-containing compounds in creating innovative solutions for cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption. The versatility of pNIPAM substrates in releasing biological cells highlights the broader applicability of isopropyl-based compounds in advanced bioengineering applications (M. Cooperstein & H. Canavan, 2010).

Analytical Methods

Isopropyl alcohol, a solvent related to this compound, has been employed in various histological assays for tissue dehydration during embedding into paraffin and dehydration of stained sections. This demonstrates the critical role of isopropyl alcohol in simplifying and accelerating histological assays, which could be extrapolated to the use of this compound in specific analytical methodologies where its unique properties may be beneficial (I. V. Viktorov & S. S. Proshin, 2003).

Mechanism of Action

Target of Action

Isopropyl dichloroacetate, like its parent compound dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme involved in the conversion of pyruvate to acetyl-CoA in the mitochondria . By inhibiting PDK, this compound effectively increases the activity of PDH .

Mode of Action

This compound acts by inhibiting PDK, which leads to the activation of PDH . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . This shift in metabolic activity can lead to increased production of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycolytic pathway . By inhibiting PDK and activating PDH, this compound promotes the conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for further oxidation . This shifts the cell’s metabolism away from glycolysis and towards oxidative phosphorylation, affecting energy production and potentially leading to the death of cancer cells .

Pharmacokinetics

The clearance of DCA was found to be significantly reduced during the anhepatic phase of liver transplantation, indicating that the liver plays a crucial role in its metabolism . The recommended phase 2 dose (RP2D) of oral DCA is 6.25 mg/kg twice daily .

Result of Action

The primary molecular effect of this compound is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to increased production of ROS, which can induce apoptosis in cancer cells . On a cellular level, this can result in the death of cancer cells and a reduction in tumor size .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. High concentrations of lactic acid, a by-product of glycolysis, are typical features of tumors . Lactic acid has been shown to suppress the activation and function of T cells in the tumor microenvironment . By shifting the cell’s metabolism away from glycolysis, this compound can potentially reduce the concentration of lactic acid, thereby improving immune surveillance and tumor growth regulation .

Future Directions

Research suggests that DCA could be a promising approach for treating cancer-related fatigue and may have potential applications in endometriosis treatment . Further clinical trials are needed to explore its efficacy and safety.

Biochemical Analysis

Biochemical Properties

Isopropyl dichloroacetate is known to inhibit the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate into acetyl-CoA, a key step in cellular energy production . By inhibiting this enzyme, this compound can potentially alter cellular metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It has been found to limit the tumor-derived lactic acid by altering the cancer cell metabolism . This can lead to increases in T cell proliferation and cytokine production and also rescue the T cells from apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the enzyme pyruvate dehydrogenase kinase . By inhibiting this enzyme, this compound can alter the balance of cellular metabolism, shifting it away from lactic acid production and towards the production of acetyl-CoA . This can have significant effects on cellular function, particularly in cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to improve T cell functions by restricting tumor lactic acid metabolism

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway related to the conversion of pyruvate into acetyl-CoA . It interacts with the enzyme pyruvate dehydrogenase kinase, which regulates this pathway

properties

IUPAC Name

propan-2-yl 2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTISLVNJCYZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179711
Record name Isopropyl dichloroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25006-60-4
Record name Acetic acid, 2,2-dichloro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25006-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl dichloroacetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl dichloroacetate
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Synthesis routes and methods

Procedure details

9 g. (60 mMole) Dichloroacetyl chloride are added dropwise to 20 g. isopropanol cooled to 3° C. in an ice/water bath. The reaction solution is further stirred for 30 minutes at ambient temperature, whereafter excess alcohol is removed in a vacuum at ambient temperature. The residue is subsequently mixed with a mixture of ice water and dichloromethane. After separation of the phases, the organic phase is successively washed with water, aqueous sodium hydrogen carbonate solution and again with water and dried over anhydrous sodium sulphate. After removal of the solvent, there are obtained 7.5 g. (73% of theory) isopropyl dichloroacetate which, after distillation (67°-68° C., 24 hPa) is obtained as a colourless liquid.
Quantity
60 mmol
Type
reactant
Reaction Step One
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alcohol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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